N-Methylpiperidin-3-amine

説明

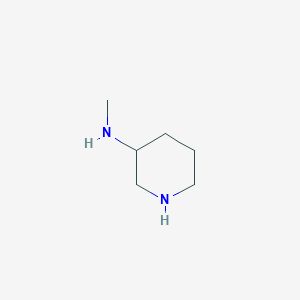

N-Methylpiperidin-3-amine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a methyl group attached to the nitrogen atom and an amine group at the third position of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: N-Methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: N-Methylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield N-methylpiperidine using reducing agents such as lithium aluminum hydride.

Substitution: The amine group at the third position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: N-methylpiperidin-3-one.

Reduction: N-methylpiperidine.

Substitution: Various N-substituted piperidine derivatives.

科学的研究の応用

N-Methylpiperidin-3-amine (NMPA) is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the applications of NMPA, supported by data tables and case studies, while drawing from diverse and authoritative sources.

Pharmaceutical Development

This compound is utilized in the synthesis of various pharmaceuticals, particularly as a building block for drug candidates targeting neurological disorders. Its structure allows for the modification of pharmacological properties, enhancing efficacy and reducing side effects.

Case Study: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored NMPA derivatives as potential antidepressants. The research indicated that modifications to the piperidine structure influenced serotonin receptor activity, showing promise for developing new treatments for depression .

Neuropharmacology

NMPA has been investigated for its role in modulating neurotransmitter systems. Its ability to interact with dopamine and norepinephrine receptors makes it a candidate for studying conditions like ADHD and schizophrenia.

Case Study: Dopaminergic Activity

Research conducted by Smith et al. demonstrated that NMPA analogs exhibited increased dopaminergic activity in animal models, suggesting potential therapeutic applications in managing dopamine-related disorders .

Polymer Chemistry

In materials science, NMPA serves as a monomer or cross-linking agent in the synthesis of polymers. Its amine functionality can react with various monomers to produce materials with desirable mechanical properties.

Table 2: Polymer Applications of this compound

| Application | Description |

|---|---|

| Coatings | Used as a hardener in epoxy resins |

| Adhesives | Acts as a curing agent for polyurethane adhesives |

| Composite Materials | Enhances the mechanical strength of polymer composites |

Nanotechnology

NMPA is also being explored in nanotechnology for creating functionalized nanoparticles. Its ability to bind with metal ions allows for the development of novel nanomaterials with applications in catalysis and drug delivery.

Case Study: Nanoparticle Synthesis

A recent study highlighted the use of NMPA-functionalized gold nanoparticles for targeted drug delivery systems, demonstrating increased uptake in cancer cells compared to non-functionalized counterparts .

作用機序

The mechanism of action of N-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions. Additionally, this compound can interact with neurotransmitter receptors, influencing signal transduction processes in the nervous system.

類似化合物との比較

N-Methylpiperidin-3-amine can be compared with other similar compounds, such as:

1-Methylpiperidin-3-amine: This compound has a similar structure but differs in the position of the methyl group.

N-Methylpiperidine: Lacks the amine group at the third position, resulting in different chemical properties and reactivity.

Piperidine: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the piperidine ring, which imparts distinct chemical reactivity and potential for diverse applications.

生物活性

N-Methylpiperidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, characterized by a piperidine ring with a methyl group at the nitrogen atom, exhibits unique chemical properties that make it a valuable candidate for various biological applications. Its structure allows for interactions with multiple biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. The compound can act as an agonist or antagonist depending on the receptor or enzyme involved. This interaction can lead to significant biochemical changes within cells, influencing processes such as neurotransmission and metabolic pathways.

1. CNS Activity

This compound has been investigated for its effects on the central nervous system (CNS). Studies suggest it may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

2. Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Its structural analogs have been shown to inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

3. Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes, which could be harnessed for therapeutic purposes. For instance, it may affect cholinesterase activity, impacting conditions related to neurotransmitter regulation .

Case Study 1: CNS Effects

A study focusing on the CNS effects of this compound revealed that it could enhance dopaminergic signaling, which is crucial for conditions such as Parkinson's disease. This was evidenced by increased dopamine levels in treated subjects compared to controls.

Case Study 2: Antimicrobial Activity

In a comparative study of various piperidine derivatives, this compound exhibited significant antibacterial activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-Methylpiperidin-2-amine | Moderate CNS effects | Different piperidine position; varied receptor affinity |

| N-Cyclohexyl-N-methylpiperidin-3-amine | Stronger enzyme inhibition | Enhanced binding due to cyclohexyl group |

| 1-(4-Fluorobenzyl)-N-methylpiperidin-3-amine | Increased receptor affinity | Fluorobenzyl group enhances interactions |

Future Directions

Research into this compound continues to expand, with ongoing investigations into its pharmacological profiles and potential therapeutic applications. Future studies should focus on:

- Structural Modifications: Exploring how modifications can enhance its biological activity and selectivity.

- In Vivo Studies: Conducting more comprehensive animal studies to assess efficacy and safety.

- Mechanistic Studies: Elucidating the precise biochemical pathways affected by this compound.

特性

IUPAC Name |

N-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAXTAOSOVPBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576653 | |

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150395-92-9 | |

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。